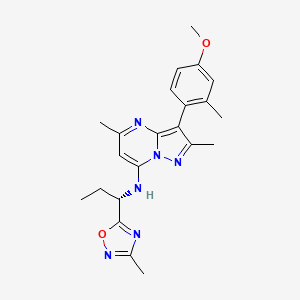

Verucerfont

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[(1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-7-18(22-24-15(5)27-30-22)25-19-11-13(3)23-21-20(14(4)26-28(19)21)17-9-8-16(29-6)10-12(17)2/h8-11,18,25H,7H2,1-6H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHVAUKFLBBZFJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC(=NO1)C)NC2=CC(=NC3=C(C(=NN23)C)C4=C(C=C(C=C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=NC(=NO1)C)NC2=CC(=NC3=C(C(=NN23)C)C4=C(C=C(C=C4)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501032013 | |

| Record name | Verucerfont | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885220-61-1 | |

| Record name | Verucerfont | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885220-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verucerfont [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885220611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verucerfont | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12512 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Verucerfont | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-3-[2-methyl-4-(methyloxy)phenyl]-N-[(1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERUCERFONT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X60608B091 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Verucerfont: A Technical Guide to its Mechanism of Action as a Corticotropin-Releasing Factor Receptor 1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verucerfont (also known as GSK-561,679 or NBI-77860) is a potent and selective, orally bioavailable, non-peptide small molecule antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Developed by GlaxoSmithKline and Neurocrine Biosciences, it has been investigated for the treatment of stress-related disorders, including alcoholism and anxiety. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, effects on downstream signaling pathways, and its pharmacological profile. The document includes a compilation of quantitative data, detailed experimental methodologies for key preclinical and clinical studies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the CRF System and the Role of CRF1 Receptors

Corticotropin-releasing factor (CRF) is a 41-amino acid neuropeptide that plays a central role in the neuroendocrine, autonomic, and behavioral responses to stress. It is the primary activator of the hypothalamic-pituitary-adrenal (HPA) axis. Upon release from the paraventricular nucleus of the hypothalamus, CRF binds to its receptors on the anterior pituitary gland, stimulating the synthesis and secretion of adrenocorticotropic hormone (ACTH). ACTH, in turn, acts on the adrenal cortex to stimulate the production and release of glucocorticoids, such as cortisol in humans.

There are two main subtypes of CRF receptors, CRF1 and CRF2, which are G-protein coupled receptors (GPCRs). The CRF1 receptor is the predominant subtype in the anterior pituitary and various brain regions associated with stress and anxiety, including the amygdala and prefrontal cortex. Overactivity of the CRF/CRF1 system has been implicated in the pathophysiology of a range of stress-related psychiatric and medical conditions. Consequently, antagonism of the CRF1 receptor has been a key therapeutic strategy for the development of novel treatments for these disorders.

Molecular Mechanism of Action of this compound

This compound exerts its pharmacological effects by acting as a competitive antagonist at the CRF1 receptor. By binding to the receptor, it prevents the endogenous ligand, CRF, from binding and initiating the downstream signaling cascade. This blockade of CRF1 receptor activation leads to a reduction in the physiological responses to stress.

CRF1 Receptor Binding Affinity

This compound demonstrates high affinity and selectivity for the human CRF1 receptor. In vitro binding assays have been conducted to determine its binding characteristics.

| Target | Parameter | Value | Reference |

| Human CRF1 Receptor | pKi | 8.2 | [1] |

| Human CRF1 Receptor | IC50 | ~6.1 nM | [2] |

| Human CRF2 Receptor | IC50 | >1000 nM | [2] |

| CRF-Binding Protein (CRF-BP) | IC50 | >1000 nM | [2] |

Table 1: this compound Binding Affinity Data

Functional Antagonism of CRF1 Receptor Signaling

The binding of this compound to the CRF1 receptor translates into functional antagonism of CRF-induced signaling. CRF1 receptors are primarily coupled to the Gs alpha subunit of the heterotrimeric G-protein complex. Activation of the receptor by CRF leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the cellular response, such as ACTH synthesis and release. This compound blocks this CRF-induced increase in intracellular cAMP.

References

- 1. Discovery of NBI-77860/GSK561679, a potent corticotropin-releasing factor (CRF1) receptor antagonist with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The CRF1 Antagonist this compound in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]

Verucerfont: A Technical Guide to its Corticotropin-Releasing Factor Type 1 (CRF1) Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of verucerfont for the Corticotropin-Releasing Factor Type 1 (CRF1) receptor. This compound (also known as GSK561679 or NBI-77860) is a potent and selective non-peptide CRF1 receptor antagonist that has been investigated for its therapeutic potential in stress-related disorders, including alcoholism and congenital adrenal hyperplasia.[1][2][3] This document details the quantitative binding data, the experimental protocols used for its determination, and the associated cellular signaling pathways.

Quantitative Binding Affinity Data

This compound demonstrates high affinity and selectivity for the CRF1 receptor. The following table summarizes the key quantitative data regarding its binding characteristics.

| Ligand | Parameter | Value (nM) | Target | Comments |

| This compound | IC50 | ~6.1 | CRF1 Receptor | Highly potent antagonist.[4][5] |

| This compound | IC50 | >1000 | CRF2 Receptor | Demonstrates high selectivity for CRF1 over CRF2. |

| This compound | IC50 | >1000 | CRF-Binding Protein (CRF-BP) | Shows negligible affinity for the CRF-BP. |

IC50 (Half maximal inhibitory concentration): Indicates the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the binding of a radioligand to the CRF1 receptor. A lower IC50 value corresponds to a higher binding affinity.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of this compound to the CRF1 receptor is typically determined using a competitive radioligand binding assay. The following protocol is a representative methodology based on standard practices for CRF1 receptor binding studies.

Objective: To determine the in vitro potency of this compound to inhibit the binding of a specific radioligand to the human CRF1 receptor.

Materials:

-

Test Compound: this compound

-

Radioligand: [125I]Tyr0-Sauvagine or [3H]-Urocortin (high-affinity ligands for CRF receptors).

-

Receptor Source: Membranes prepared from a stable cell line expressing the recombinant human CRF1 receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known CRF1 receptor ligand (e.g., unlabeled CRF).

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter: For detection of radioactivity.

Procedure:

-

Membrane Preparation:

-

Cells expressing the CRF1 receptor are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Competitive Binding Assay:

-

A series of dilutions of this compound are prepared.

-

In a 96-well plate, the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound (or buffer for total binding, or a high concentration of unlabeled ligand for non-specific binding) are incubated.

-

The plate is incubated for a sufficient time at a controlled temperature (e.g., 60 minutes at 30°C) to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter while the unbound radioligand passes through.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

A non-linear regression analysis is performed to fit a sigmoidal dose-response curve and determine the IC50 value.

-

The IC50 value can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflow

CRF1 Receptor Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like CRF, it primarily couples to the Gs alpha subunit, initiating a cascade of intracellular events. This compound, as an antagonist, blocks this signaling cascade.

Caption: CRF1 receptor signaling pathway initiated by agonist binding and blocked by the antagonist this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the IC50 value of this compound.

Caption: Workflow for determining the IC50 of this compound using a competitive radioligand binding assay.

References

- 1. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

Verucerfont: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. It exerts its effects through two G-protein coupled receptors, CRF-1 and CRF-2. The CRF-1 receptor is a primary target for therapeutic intervention in stress-related pathologies due to its role in activating the hypothalamic-pituitary-adrenal (HPA) axis. Verucerfont is a potent and selective antagonist of the CRF-1 receptor.[1] This document details its mechanism of action, pharmacokinetic profile, and pharmacodynamic effects observed in both animal models and human clinical trials.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in humans is limited in publicly available literature. The following tables summarize the available information.

Table 1: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Species | Route of Administration | Observation | Citation |

| Absorption | Rat | Oral | Orally available and brain penetrant. | [2] |

| Distribution | Rat | Not Specified | Assumed to distribute to the central nervous system based on its effects on brain activity. | [2] |

| Metabolism | Not Specified | Not Specified | Good in vitro metabolic stability. Specific CYP enzymes not identified in available literature. | |

| Elimination | Not Specified | Not Specified | Not Available |

Table 2: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Population | Citation |

| Route of Administration | Oral | Healthy Females, Anxious Alcohol-Dependent Women | [2] |

| Time to Maximum Concentration (Tmax) | Not Available | - | |

| Maximum Concentration (Cmax) | Not Available | - | |

| Half-life (t½) | Not Available | - | |

| Bioavailability | Not Available | - | |

| Protein Binding | Not Available | - | |

| Metabolism | Good in vitro metabolic stability. Specific metabolic pathways and enzymes not detailed in available literature. | - | |

| Elimination | Not Available | - |

Pharmacodynamics

This compound exhibits potent and selective antagonism of the CRF-1 receptor. Its pharmacodynamic effects have been characterized in both preclinical and clinical settings.

Mechanism of Action

This compound is a selective antagonist of the CRF-1 receptor with a high affinity.[2] The CRF-1 receptor is a G-protein coupled receptor primarily coupled to the Gsα subunit. Activation of the receptor by CRF initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological response to stress, including the release of adrenocorticotropic hormone (ACTH) from the pituitary. By blocking the CRF-1 receptor, this compound inhibits this signaling pathway.

Table 3: Preclinical Pharmacodynamic Profile of this compound

| Parameter | Species | Model | Key Findings | Citation |

| CRF-1 Receptor Binding Affinity (IC50) | Not Specified | In vitro | ~6.1 nM for CRF-1, >1000 nM for CRF-2 and CRF-BP. | |

| HPA Axis Regulation | Rat | Adrenalectomized Rat Model | Potently and lastingly suppressed ACTH output in response to high CRF drive. |

Table 4: Clinical Pharmacodynamic Profile of this compound

| Parameter | Population | Study Design | Key Findings | Citation |

| HPA Axis Response | Anxious Alcohol-Dependent Women | Dexamethasone-CRF Test | Potently blocked the HPA axis response, preventing ACTH and cortisol release following CRF stimulation. | |

| Brain Activity | Anxious Alcohol-Dependent Women | fMRI | Attenuated right amygdala responses to negative affective stimuli. | |

| Alcohol Craving | Anxious Alcohol-Dependent Women | Stress and Alcohol Cue-Exposure Paradigms | Did not suppress experimental measures of alcohol craving. | |

| Emotionality | Anxious Alcohol-Dependent Women | Not Specified | Did not suppress experimental measures of negative emotionality. |

Experimental Protocols

Preclinical Study: Adrenalectomized Rat Model

-

Objective: To assess the in-vivo functional inhibition of the CRF-1 receptor by this compound.

-

Subjects: Adrenalectomized male Sprague-Dawley rats.

-

Methodology: Following adrenalectomy, there is a loss of negative feedback from corticosterone, leading to a marked increase in ACTH levels driven by CRF. This model allows for the assessment of a CRF-1 antagonist's ability to suppress this elevated ACTH.

-

Dosing: this compound was administered systemically. Specific doses were not detailed in the primary publication, but it was compared to other "fast" and "slow" offset CRF1 antagonists.

-

Sampling: Blood samples were collected at baseline and at multiple time points post-drug administration (up to 6 hours) to measure plasma ACTH levels.

-

Analytical Method: Plasma ACTH concentrations were determined by radioimmunoassay.

-

Key Outcome: this compound demonstrated a potent and sustained suppression of ACTH release, indicating robust in-vivo CRF-1 receptor antagonism.

Clinical Study: Anxious Alcohol-Dependent Women

-

Objective: To evaluate the effects of this compound on HPA axis reactivity, stress-induced alcohol craving, and brain responses to emotional and alcohol-related cues.

-

Subjects: 39 anxious, alcohol-dependent women (ages 21-65).

-

Study Design: A randomized, double-blind, placebo-controlled study. Participants were hospitalized for the duration of the trial. The study included a one-week single-blind placebo lead-in, followed by three weeks of double-blind treatment.

-

Dosing: this compound (350 mg/day) or placebo, administered orally.

-

Key Assessments:

-

HPA Axis Reactivity: Dexamethasone-CRF (dex-CRF) test was performed at baseline and at the end of treatment. Dexamethasone was administered the night before, followed by an intravenous CRF challenge. Blood samples were collected at multiple time points to measure ACTH and cortisol levels.

-

Alcohol Craving: Assessed using two laboratory paradigms: one involving a social stressor with exposure to alcohol cues, and another using guided imagery of personalized stress and alcohol-related scenarios.

-

Brain Imaging: Functional magnetic resonance imaging (fMRI) was used to measure brain responses to negative affective stimuli and alcohol-related cues.

-

-

Analytical Methods: Plasma ACTH and cortisol levels were measured using standard immunoassays. fMRI data were analyzed to identify changes in brain activation in response to stimuli.

-

Key Outcomes: this compound significantly blunted the HPA axis response to the dex-CRF challenge but did not reduce alcohol craving or negative emotionality. It did, however, attenuate amygdala reactivity to negative emotional stimuli.

References

Preclinical Profile of Verucerfont (GSK561679) in Stress Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verucerfont (also known as GSK561679) is a selective, orally active, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][2] The CRF system, particularly the CRF1 receptor, plays a pivotal role in mediating the neuroendocrine, autonomic, and behavioral responses to stress.[1][3] Dysregulation of this system is implicated in the pathophysiology of various stress-related psychiatric disorders, including anxiety and depression. Consequently, CRF1 receptor antagonists like this compound have been investigated as potential therapeutic agents. This technical guide provides an in-depth overview of the preclinical studies of this compound in various stress models, with a focus on its mechanism of action, and effects on the hypothalamic-pituitary-adrenal (HPA) axis and stress-related behaviors.

Mechanism of Action: Targeting the CRF1 Receptor

Corticotropin-releasing factor (CRF) is a key mediator of the stress response. When released from the hypothalamus, CRF binds to CRF1 receptors in the anterior pituitary gland, triggering the release of adrenocorticotropic hormone (ACTH).[1] ACTH, in turn, stimulates the adrenal cortex to produce glucocorticoids, such as cortisol in humans and corticosterone in rodents. This cascade is known as the HPA axis. This compound acts by blocking the CRF1 receptor, thereby attenuating the downstream signaling cascade initiated by CRF. This action is believed to be the primary mechanism through which this compound exerts its effects in stress models.

Signaling Pathway of the HPA Axis and this compound's Intervention

The following diagram illustrates the HPA axis and the point of intervention for this compound.

Preclinical Efficacy in Stress Models

Adrenalectomized Rat Model

A key preclinical study utilized an adrenalectomized (ADX) rat model to assess the in-vivo efficacy of this compound. In ADX rats, the removal of the adrenal glands eliminates glucocorticoid production, leading to a loss of negative feedback on the HPA axis and a subsequent surge in ACTH levels. This model provides a robust method to evaluate the ability of a CRF1 antagonist to suppress this heightened ACTH release.

Experimental Protocol: ACTH Suppression in Adrenalectomized Rats

-

Animals: Male Sprague-Dawley rats.

-

Surgery: Bilateral adrenalectomy is performed. Post-surgery, animals are provided with saline drinking water to maintain electrolyte balance.

-

Drug Administration: this compound is administered orally at various doses. A vehicle control group receives the formulation without the active compound.

-

Blood Sampling: Blood samples are collected at multiple time points post-dosing via an indwelling catheter to allow for stress-free sampling.

-

Hormone Analysis: Plasma ACTH concentrations are measured using a commercially available immunoassay kit.

-

Data Analysis: ACTH levels are compared between this compound-treated and vehicle-treated groups at each time point. The area under the curve (AUC) for ACTH levels is also calculated to determine the overall suppressive effect.

Quantitative Data: this compound in Adrenalectomized Rats

| Species/Strain | Sex | Model | This compound Dose | Primary Outcome | Result | Reference |

| Rat (Sprague-Dawley) | Male | Adrenalectomy | Not specified in abstract | Plasma ACTH Levels | Potent and lasting suppression of ACTH output |

Behavioral Stress Models: An Overview

While specific studies detailing the effects of this compound in classical behavioral stress models are limited in publicly accessible literature, CRF1 receptor antagonists as a class have been extensively studied in various paradigms of anxiety and depression-like behavior. These models are crucial for evaluating the potential anxiolytic and antidepressant effects of novel compounds.

Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. A decrease in anxiety is inferred from an increase in the time spent and the number of entries into the open arms.

Forced Swim Test (FST)

The FST is a common model to screen for antidepressant-like activity. Rodents are placed in a cylinder of water from which they cannot escape. After initial escape-oriented behaviors, they adopt an immobile posture. Antidepressant compounds typically reduce the duration of immobility and increase active behaviors like swimming and climbing.

Chronic Mild Stress (CMS)

The CMS model is considered to have high face and predictive validity for depression. Animals are subjected to a series of unpredictable, mild stressors over a prolonged period. This typically induces a state of anhedonia (reduced interest in rewarding stimuli), which can be measured by a decrease in the consumption of a palatable sucrose solution. The ability of a compound to reverse this anhedonic state is indicative of antidepressant potential.

While specific quantitative data for this compound in these models are not available, the known anxiolytic effects of other CRF1 antagonists in animal models suggest that this compound would likely exhibit similar properties.

Experimental Workflow for Behavioral Testing

The following diagram outlines a typical workflow for preclinical behavioral testing of a compound like this compound.

Translational Considerations and Future Directions

Preclinical findings with this compound, particularly its potent inhibition of HPA axis activity in the adrenalectomized rat model, demonstrated clear target engagement. However, the translation of these preclinical effects into clinical efficacy for conditions like alcoholism, major depressive disorder, and post-traumatic stress disorder has been challenging. For instance, in a study with anxious alcohol-dependent women, this compound effectively blunted the HPA axis response to a dexamethasone/CRF challenge but did not reduce alcohol craving.

These translational difficulties highlight the complexity of stress-related disorders and the potential disconnect between preclinical models and the human condition. Future preclinical research could focus on more refined stress paradigms and the inclusion of female subjects, as stress responses can be sex-dependent. Furthermore, exploring the effects of this compound in combination with other therapeutic agents may offer new avenues for treatment.

Conclusion

This compound is a potent CRF1 receptor antagonist that has demonstrated clear preclinical efficacy in modulating the HPA axis in a robust animal model of stress. Its mechanism of action is well-defined, and its ability to suppress ACTH release in response to CRF signaling is well-documented. While the translation of these preclinical findings to broad clinical efficacy in stress-related disorders has been limited, the study of this compound has provided valuable insights into the role of the CRF1 system in stress physiology. Further preclinical investigation in a wider array of behavioral models and with more diverse study populations will be crucial to fully elucidate the therapeutic potential of CRF1 receptor antagonism.

References

- 1. Corticotropin-Releasing Factor Type 1 Receptor Antagonism is Ineffective for Women with Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Therapeutic utility of non-peptidic CRF1 receptor antagonists in anxiety, depression, and stress-related disorders: evidence from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

Verucerfont's Attenuation of the Hypothalamic-Pituitary-Adrenal Axis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verucerfont (also known as crinecerfont or GSK-561,679) is a selective, orally administered, small-molecule antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1] By blocking the action of corticotropin-releasing factor (CRF) at the pituitary level, this compound effectively modulates the hypothalamic-pituitary-adrenal (HPA) axis, a critical pathway in the body's stress response.[2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantified effects on HPA axis biomarkers from preclinical and clinical studies, and detailed experimental protocols for assessing these effects.

Introduction: The Hypothalamic-Pituitary-Adrenal (HPA) Axis and the Role of CRF1

The HPA axis is a fundamental neuroendocrine system that governs the body's response to stress.[2] The cascade is initiated by the hypothalamic secretion of CRF, which binds to CRF1 receptors on the anterior pituitary gland. This binding stimulates the synthesis and release of adrenocorticotropic hormone (ACTH) into the bloodstream. ACTH, in turn, acts on the adrenal cortex to stimulate the production and release of glucocorticoids, primarily cortisol in humans and corticosterone in rodents.

In conditions characterized by HPA axis hyperactivity, such as chronic stress, anxiety disorders, and congenital adrenal hyperplasia (CAH), excessive CRF stimulation leads to elevated ACTH and, consequently, abnormal adrenal steroid production. This compound, as a CRF1 receptor antagonist, directly intervenes at a key regulatory point in this pathway, offering a targeted therapeutic approach to normalize HPA axis activity.

Mechanism of Action: CRF1 Receptor Antagonism

This compound competitively binds to and blocks the CRF1 receptor in the anterior pituitary. This antagonism prevents endogenous CRF from stimulating the corticotroph cells, thereby reducing the synthesis and secretion of ACTH. The downstream effect is a decrease in adrenal stimulation, leading to reduced production of adrenal androgens and cortisol precursors. This targeted action allows for the potential to manage conditions of adrenal overstimulation without complete suppression of the HPA axis.

Quantitative Effects of this compound on HPA Axis Biomarkers

Clinical and preclinical studies have quantified the impact of this compound on key HPA axis hormones. The following tables summarize these findings.

Table 1: Clinical Efficacy of Crinecerfont (this compound) in Adults with Congenital Adrenal Hyperplasia (21-Hydroxylase Deficiency) - 14-Day Phase 2 Study

| Dosage Regimen | Analyte | Median Percent Reduction from Baseline |

| 100 mg twice daily | ACTH | -66% |

| 17-hydroxyprogesterone (17OHP) | -64% | |

| Androstenedione | -64% | |

| 50 mg once daily at bedtime | Androstenedione | -21% |

Data from an open-label, sequential cohort design study (NCT03525886).

Table 2: Clinical Efficacy of Crinecerfont (this compound) in Adolescents (14-17 years) with Congenital Adrenal Hyperplasia - 14-Day Phase 2 Study

| Analyte | Median Percent Reduction from Baseline |

| ACTH | -57% |

| 17-hydroxyprogesterone (17OHP) | -69% |

| Androstenedione | -58% |

Table 3: Preclinical and Human Challenge Study Data

| Study Population | Experimental Condition | Effect of this compound |

| Anxious, alcohol-dependent women | Dexamethasone/CRF (dex-CRF) challenge | Marked blunting of ACTH and cortisol response to CRF stimulation. |

| Adrenalectomized rats | - | Potent and lasting suppression of ACTH output. |

| Mice exposed to unpredictable chronic mild stress | Chronic administration (5 weeks) | Increased basal plasma corticosterone levels. |

| Preserved HPA axis negative feedback sensitivity. |

Experimental Protocols

Dexamethasone/Corticotropin-Releasing Factor (Dex-CRF) Test in Humans

This test is employed to assess the integrity of the HPA axis negative feedback and the pituitary's response to CRF.

Objective: To evaluate the ability of this compound to block CRF-induced ACTH and cortisol release.

Methodology:

-

Pre-treatment (Day 5 - Placebo Lead-in):

-

Subjects undergo a baseline dex-CRF test.

-

Dexamethasone (a synthetic glucocorticoid) is administered orally to suppress endogenous cortisol production.

-

Subsequently, CRF is administered intravenously.

-

Blood samples are collected at timed intervals to measure plasma ACTH and cortisol levels.

-

-

Treatment Phase:

-

Subjects receive a fixed daily dose of this compound (e.g., 350 mg) or placebo for a specified period (e.g., 3 weeks).

-

-

Post-treatment (Day 29):

-

The dex-CRF test is repeated.

-

Blood samples are collected and assayed for ACTH and cortisol using standard clinical assays (e.g., CLIA-certified assays).

-

-

Data Analysis:

-

The primary outcome is the change in ACTH and cortisol response to the CRF challenge between the pre-treatment and post-treatment tests. A significant blunting of the hormonal response in the this compound group compared to the placebo group indicates target engagement.

-

Assessment of HPA Axis in Rodent Models (Unpredictable Chronic Mild Stress)

This protocol is used to investigate the effects of chronic this compound administration on HPA axis activity and feedback sensitivity under stress conditions.

Objective: To determine the outcomes of chronic this compound treatment on the HPA axis under chronic stress.

Methodology:

-

Animal Model:

-

Mice are subjected to an unpredictable chronic mild stress (UCMS) protocol for a duration of several weeks (e.g., 7 weeks). Control animals are housed in non-stressed conditions.

-

-

Drug Administration:

-

During the stress period, mice receive daily intraperitoneal (IP) injections of this compound (e.g., 20 mg/kg/day) or vehicle.

-

-

HPA Axis Circadian Activity Assessment:

-

Fecal samples are collected at multiple time points over a 24-hour period.

-

Fecal corticosterone metabolites are measured using an enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit. This provides a non-invasive, integrated measure of HPA axis activity over time.

-

-

HPA Axis Negative Feedback Sensitivity (Dexamethasone Suppression Test):

-

Mice are injected with dexamethasone (e.g., 0.1 mg/kg, IP).

-

Fecal samples are collected at a specified time point post-injection (e.g., 12 hours later).

-

The percentage of corticosterone suppression is calculated by comparing levels with and without dexamethasone administration.

-

-

Plasma Corticosterone Measurement:

-

At the end of the study, blood samples can be collected to measure basal plasma corticosterone levels via RIA.

-

Summary and Future Directions

This compound has demonstrated a clear and quantifiable effect on the HPA axis by antagonizing the CRF1 receptor. In clinical studies, particularly in patients with CAH, it has shown the ability to significantly reduce elevated levels of ACTH and adrenal androgens. Preclinical studies and human challenge tests further confirm its mechanism of action in blunting the HPA response to direct stimulation.

Interestingly, studies in chronically stressed rodents suggest that long-term CRF1 antagonism may lead to complex homeostatic regulations, potentially increasing basal corticosterone levels while preserving negative feedback sensitivity. These findings highlight the importance of considering the physiological context (e.g., chronic stress vs. basal conditions) when evaluating the effects of such medications.

Future research should continue to explore the long-term effects of this compound on HPA axis plasticity and its clinical implications across different patient populations. The ability of this compound to normalize adrenal androgen production presents a promising therapeutic strategy for CAH, potentially allowing for a reduction in the required glucocorticoid doses and their associated side effects.

References

Verucerfont: A Technical Whitepaper on its Role as a Corticotropin-Releasing Factor Receptor 1 Antagonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Corticotropin-releasing factor (CRF) is a neuropeptide that plays a central role in orchestrating the body's endocrine, autonomic, and behavioral responses to stress.[1][2][3] The actions of CRF are primarily mediated through two G-protein coupled receptors, CRF receptor type 1 (CRF1) and type 2 (CRF2).[1][4] Dysregulation of the CRF system is implicated in the pathophysiology of numerous stress-related disorders. Verucerfont (GSK-561,679) is a potent, selective, and orally bioavailable non-peptide antagonist of the CRF1 receptor. This document provides a comprehensive technical overview of this compound, its mechanism of action within the CRF signaling pathway, its pharmacodynamic properties, and the experimental protocols used for its characterization.

The Corticotropin-Releasing Factor (CRF) Signaling System

The CRF system is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary neuroendocrine stress response system. In response to stress, CRF is released from the paraventricular nucleus (PVN) of the hypothalamus. It then travels to the anterior pituitary gland, where it binds to CRF1 receptors on corticotroph cells. This binding event initiates a signaling cascade that triggers the synthesis and release of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal cortex to produce and secrete glucocorticoids, such as cortisol.

Beyond the HPA axis, CRF and its receptors are widely distributed throughout the central nervous system, where they mediate behavioral responses to stress, including anxiety and fear. The CRF system comprises CRF, the related urocortin peptides (Ucn1, Ucn2, Ucn3), and the CRF1 and CRF2 receptors. The CRF1 receptor has a high affinity for CRF and Ucn1, while the CRF2 receptor binds preferentially to the urocortins.

This compound: Mechanism of Action

This compound is a small molecule antagonist that selectively targets the CRF1 receptor. By competitively binding to the CRF1 receptor, this compound blocks the binding of endogenous CRF. This blockade prevents the activation of the G-protein coupled signaling cascade, thereby inhibiting the downstream release of ACTH from the pituitary. The primary therapeutic action of this compound is the attenuation of HPA axis hyperactivity and the modulation of stress-related neurocircuitry.

Quantitative Data: Receptor Binding Affinity and Selectivity

This compound demonstrates high affinity and selectivity for the human CRF1 receptor over the CRF2 receptor and the related CRF-binding protein (CRF-BP). This selectivity is crucial for minimizing off-target effects.

| Target | Parameter | Value (nM) | Reference |

| CRF1 Receptor | IC50 | ~6.1 | |

| CRF2 Receptor | IC50 | >1000 | |

| CRF-Binding Protein (CRF-BP) | IC50 | >1000 |

Preclinical and Clinical Findings

This compound has been evaluated in both preclinical animal models and human clinical trials for several conditions, including alcoholism and major depression. A key finding is its potent ability to block HPA axis activation in both rats and humans.

In a study involving anxious, alcohol-dependent women, a 3-week course of this compound (350 mg/day) was evaluated. While the drug did not reduce alcohol craving, it significantly blunted the HPA axis response to a dexamethasone/CRF challenge test.

| Parameter | Placebo Group | This compound Group | Effect | Reference |

| ACTH Response | Increase post-CRF | Marked Blunting | Significant treatment x time interaction (p=0.03) | |

| Cortisol Response | Increase post-CRF | Marked Blunting | Significant main effect of treatment (p=0.005) |

Although this compound itself lacked efficacy in trials for major depression and alcohol craving, the mechanism of CRF1 antagonism remains a key area of interest. A related CRF1 antagonist, crinecerfont, was recently approved for treating classic congenital adrenal hyperplasia (CAH), demonstrating the therapeutic potential of this drug class.

Experimental Protocols

Protocol: CRF1 Radioligand Binding Assay (Filtration Method)

This protocol outlines a competitive displacement assay to determine the binding affinity (IC50) of a test compound like this compound for the CRF1 receptor.

1. Membrane Preparation:

-

Culture cells stably expressing the human CRF1 receptor to confluency.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Scrape cells into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cell suspension and perform differential centrifugation to isolate the membrane fraction.

-

Resuspend the final membrane pellet in an assay binding buffer and determine the protein concentration via a BCA or Bradford assay.

2. Binding Assay:

-

In a 96-well plate, add the following in triplicate: assay buffer, a fixed concentration of a suitable radioligand (e.g., [125I-Tyr]-Sauvagine), and the cell membrane preparation.

-

For total binding wells, add buffer.

-

For non-specific binding (NSB) wells, add a high concentration of a known non-labeled CRF1 ligand.

-

For experimental wells, add serial dilutions of this compound.

-

Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.

3. Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filter mats (e.g., GF/C) using a cell harvester. This separates the bound from the free radioligand.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mats and add a scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a microplate scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value by fitting the data using non-linear regression (sigmoidal dose-response curve).

Protocol: In Vivo Dexamethasone/CRF Test

This test assesses the integrity of the HPA axis and the efficacy of HPA-modulating drugs like this compound in humans.

1. Preparation:

-

Participants may be asked to fast or follow specific dietary instructions before the test.

-

The test is typically performed in the morning to account for the diurnal rhythm of cortisol.

2. Procedure:

-

Baseline Sample: A baseline blood sample is drawn to measure initial ACTH and cortisol levels.

-

Dexamethasone Administration: A low dose of dexamethasone (a synthetic glucocorticoid) is administered (e.g., orally the night before or IV in the morning). This suppresses endogenous CRF and ACTH production, providing a controlled baseline.

-

CRF Administration: A standardized dose of synthetic human CRF (hCRF) is administered intravenously. This directly stimulates the pituitary corticotrophs.

-

Post-Stimulation Sampling: Blood samples are collected at specific time points after the CRF injection (e.g., 30 and 60 minutes) to measure the resulting peak ACTH and cortisol levels.

3. Interpretation:

-

In a normal response, CRF administration will overcome the dexamethasone suppression and cause a significant rise in ACTH and cortisol.

-

In participants treated with this compound, the CRF-induced rise in ACTH and cortisol is expected to be significantly blunted, demonstrating effective CRF1 receptor blockade at the pituitary level.

References

- 1. An integrated map of corticotropin-releasing hormone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular signaling and translational significance of the corticotropin releasing factor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corticotropin-releasing factor signaling and visceral response to stress - PMC [pmc.ncbi.nlm.nih.gov]

Verucerfont: A CRF1 Antagonist's Profile in Preclinical Models of Anxiety

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The dysregulation of the corticotropin-releasing factor (CRF) system, particularly through its interaction with the CRF1 receptor, is a cornerstone of the neurobiology of stress and anxiety. Consequently, CRF1 receptor antagonists have been a focal point for the development of novel anxiolytics. Verucerfont (GSK-561,679), a potent and selective CRF1 receptor antagonist, has been investigated for its therapeutic potential in stress-related disorders. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound and other CRF1 antagonists in established animal models of anxiety. It details the underlying signaling pathways, experimental methodologies, and summarizes the expected quantitative outcomes, offering a valuable resource for researchers in the field of anxiety and drug development. While specific preclinical data on this compound in classic anxiety models is not extensively published, this guide draws upon its known mechanism of action and data from other well-characterized CRF1 antagonists to project its efficacy profile.

The CRF/CRF1 Signaling Pathway: A Prime Target for Anxiolytics

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] Upon its release from the paraventricular nucleus of the hypothalamus and other brain regions, CRF binds to two main receptor subtypes: CRF1 and CRF2. The CRF1 receptor is predominantly implicated in the anxiogenic effects of CRF.[1]

Activation of the CRF1 receptor, a G-protein coupled receptor, initiates a signaling cascade that ultimately leads to heightened neuronal excitability in stress-related brain circuits, such as the amygdala. This compound, as a CRF1 antagonist, competitively binds to this receptor, thereby inhibiting the downstream signaling cascade and mitigating the physiological and behavioral manifestations of anxiety.[2]

Figure 1: CRF1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Animal Models of Anxiety: Platforms for Efficacy Testing

A battery of standardized behavioral assays in rodents is used to assess the anxiolytic potential of novel compounds. These models are based on the natural conflict between the drive to explore a novel environment and the aversion to open, brightly lit, or socially unfamiliar situations.[3]

The Elevated Plus Maze (EPM)

The EPM is a widely used test for assessing anxiety-like behavior in rodents.[4] The apparatus consists of two open and two enclosed arms elevated from the ground. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.

The Open Field Test (OFT)

The OFT assesses anxiety-like behavior and general locomotor activity. The apparatus is a large, open arena. Anxiolytic compounds typically increase the time spent in the center of the arena and may or may not affect total distance traveled.

The Social Interaction Test

This test evaluates social anxiety and sociability by measuring the time an animal spends interacting with an unfamiliar conspecific. Anxiolytic compounds are expected to increase the duration of social interaction.

This compound Efficacy: A Quantitative Overview (Projected)

While specific published data on this compound in these classic anxiety models are limited, its potent CRF1 antagonism allows for a projection of its anxiolytic-like effects based on studies with other CRF1 antagonists. This compound has been shown to potently block the hypothalamic-pituitary-adrenal (HPA) axis in adrenalectomized rats, a key indicator of its in vivo target engagement.

Table 1: Projected Efficacy of this compound in the Elevated Plus Maze (EPM)

| Animal Model | Dosage (mg/kg, p.o.) | % Time in Open Arms (vs. Vehicle) | % Entries into Open Arms (vs. Vehicle) | Locomotor Activity (Arm Entries) |

| Wistar Rat | 1 - 30 | ↑ | ↑ | No significant change |

| C57BL/6 Mouse | 3 - 30 | ↑ | ↑ | No significant change |

Table 2: Projected Efficacy of this compound in the Open Field Test (OFT)

| Animal Model | Dosage (mg/kg, p.o.) | Time in Center (s) (vs. Vehicle) | Center Entries (vs. Vehicle) | Total Distance Traveled (m) |

| Sprague-Dawley Rat | 1 - 30 | ↑ | ↑ | No significant change |

| BALB/c Mouse | 3 - 30 | ↑ | ↑ | No significant change |

Table 3: Projected Efficacy of this compound in the Social Interaction Test

| Animal Model | Dosage (mg/kg, p.o.) | Social Interaction Time (s) (vs. Vehicle) | Locomotor Activity |

| Lister Hooded Rat | 3 - 30 | ↑ | No significant change |

| Swiss Webster Mouse | 10 - 40 | ↑ | No significant change |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Elevated Plus Maze (EPM) Protocol

-

Apparatus: A plus-shaped maze with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) elevated 50 cm above the floor.

-

Animals: Male Wistar rats (250-300 g) are group-housed and habituated to the testing room for at least 60 minutes prior to the experiment.

-

Procedure:

-

Administer this compound or vehicle orally 60 minutes before the test.

-

Place the rat in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for 5 minutes.

-

A video tracking system records the number of entries into and the time spent in each arm.

-

The maze is cleaned with 70% ethanol between trials.

-

-

Parameters Measured:

-

Percentage of time spent in the open arms.

-

Percentage of entries into the open arms.

-

Total number of arm entries (a measure of locomotor activity).

-

Figure 2: Experimental Workflow for the Elevated Plus Maze Test.

Open Field Test (OFT) Protocol

-

Apparatus: A square arena (100 x 100 x 40 cm) with the floor divided into a central zone (50 x 50 cm) and a peripheral zone.

-

Animals: Male Sprague-Dawley rats (250-300 g) are handled for 3 days prior to the test and habituated to the testing room for 60 minutes.

-

Procedure:

-

Administer this compound or vehicle orally 60 minutes before the test.

-

Place the rat in the center of the open field.

-

Allow the animal to explore for 10 minutes.

-

An automated tracking system records movement, time spent in each zone, and entries into the central zone.

-

The arena is cleaned with 70% ethanol between subjects.

-

-

Parameters Measured:

-

Time spent in the central zone.

-

Number of entries into the central zone.

-

Total distance traveled.

-

Social Interaction Test Protocol

-

Apparatus: A rectangular, three-chambered box. The outer chambers contain small wire cages.

-

Animals: Male C57BL/6 mice are singly housed for one week prior to testing to increase social motivation. Stranger mice of the same strain, age, and sex are used as social stimuli.

-

Procedure:

-

Habituation (10 min): The test mouse is placed in the central chamber and allowed to explore all three empty chambers.

-

Sociability Test (10 min): An unfamiliar "stranger 1" mouse is placed in one of the side chamber cages, and an inanimate object is placed in the other. The test mouse is returned to the center chamber and allowed to explore.

-

Administer this compound or vehicle orally 60 minutes before the sociability test.

-

A video camera records the session, and software measures the time spent in each chamber and sniffing each cage.

-

-

Parameters Measured:

-

Time spent in the chamber with the stranger mouse vs. the object.

-

Time spent sniffing the cage containing the stranger mouse vs. the object.

-

Figure 3: Experimental Workflow for the Social Interaction Test.

Conclusion and Future Directions

This compound, as a potent CRF1 receptor antagonist, holds theoretical promise as an anxiolytic agent. While direct evidence from classic preclinical anxiety models is not widely available in published literature, its mechanism of action strongly suggests efficacy in reducing anxiety-like behaviors in the elevated plus maze, open field test, and social interaction test, without producing sedative effects. The provided experimental protocols offer a standardized framework for conducting such efficacy studies. Future research should aim to publish quantitative data on this compound in these models to solidify its preclinical anxiolytic profile and further validate the therapeutic potential of CRF1 receptor antagonism for anxiety disorders. The translational challenges observed in clinical trials with this compound and other CRF1 antagonists highlight the need for refined patient selection and the use of translational biomarkers to bridge the gap between preclinical findings and clinical outcomes.

References

- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Preclinical animal anxiety research - flaws and prejudices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Verucerfont: A Technical Guide to its Neuroendocrine Effects in Human Trials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroendocrine effects of Verucerfont (also known as GSK-561,679), a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, as observed in human clinical trials. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and study designs.

Core Mechanism of Action: HPA Axis Modulation

This compound's primary neuroendocrine effect is the modulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis, a critical pathway in the body's stress response.[1][2] Corticotropin-releasing factor (CRF), released from the hypothalamus in response to stress, binds to CRF1 receptors on the anterior pituitary gland.[1][2] This binding stimulates the secretion of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce cortisol.[1] this compound acts as a competitive antagonist at the CRF1 receptor, thereby blocking the action of CRF and attenuating the downstream release of ACTH and cortisol.

Clinical Trial in Anxious, Alcohol-Dependent Women

A key study investigated the effects of this compound in anxious, alcohol-dependent women. This randomized, double-blind, placebo-controlled trial provided significant insights into the drug's neuroendocrine profile in a clinical population.

Experimental Protocol

The study employed a rigorous design to assess the impact of this compound on the HPA axis and other relevant biomarkers.

Study Population: 39 anxious, alcohol-dependent women between the ages of 21 and 65 were enrolled in the study.

Treatment Regimen: Following a one-week single-blind placebo phase, participants were randomized to receive either 350 mg of this compound or a placebo daily for three weeks.

Primary Neuroendocrine Assessment: The Dexamethasone-CRF (dex-CRF) test was utilized to evaluate the effects of this compound on HPA axis reactivity. This test involves the administration of dexamethasone to suppress basal cortisol production, followed by an injection of CRF to stimulate the HPA axis. The subsequent release of ACTH and cortisol is then measured over time.

Quantitative Neuroendocrine Findings

This compound demonstrated a potent ability to blunt the HPA axis response to the dex-CRF challenge. While morning cortisol levels were unaffected by the treatment, the response to the CRF challenge was significantly dampened in the this compound group compared to the placebo group.

| Parameter | Treatment Group | Statistical Finding | p-value |

| Cortisol Response to dex-CRF | This compound vs. Placebo | Significant main effect of treatment | 0.005 |

| F-statistic: F = 9.42 | |||

| ACTH Response to dex-CRF | This compound vs. Placebo | Significant treatment by time interaction | 0.03 |

| F-statistic: F = 2.17 |

Table 1: Statistical Summary of HPA Axis Response in the dex-CRF Test

Data presented as statistical outcomes from the analysis of variance (ANOVA).

While specific mean concentration values for ACTH and cortisol over the time course of the dex-CRF test are best visualized in the original publication's graphical data, the statistical results clearly indicate a marked blunting of the HPA axis response in subjects receiving this compound.

In addition to its effects on the HPA axis, this compound was also found to significantly attenuate the response of the right amygdala to negative affective stimuli as measured by fMRI. However, the drug did not demonstrate efficacy in reducing alcohol craving. Discontinuation rates were noted to be significantly higher in the group receiving this compound.

Other Human Trials and Related Compounds

Major Depressive Disorder (MDD)

A Phase II, double-blind, placebo-controlled trial evaluated this compound (350 mg/day) for the treatment of major depressive disorder in 150 female patients over a six-week period. The study did not show a statistically significant benefit of this compound compared to placebo on the primary endpoint (change from baseline on the Bech Melancholia scale) or the key secondary endpoint (change from baseline on the HAMD-17 scale). The drug was, however, generally well-tolerated with no significant adverse events reported.

Congenital Adrenal Hyperplasia (CAH)

While this compound itself has been primarily studied for psychiatric and substance use disorders, another CRF1 antagonist, Crinecerfont , has undergone successful clinical trials for Congenital Adrenal Hyperplasia (CAH). CAH is a genetic disorder characterized by impaired cortisol synthesis and consequent ACTH-driven adrenal androgen excess.

Phase 2 and 3 trials in both adults and children with CAH have shown that Crinecerfont can significantly reduce ACTH and adrenal androgen levels. This allows for a reduction in the high doses of glucocorticoids typically required to manage the condition, thereby potentially mitigating the long-term side effects of chronic steroid therapy. These findings demonstrate that in a condition directly driven by HPA axis dysregulation at the level of CRF signaling, CRF1 antagonism can be a viable and effective therapeutic strategy.

Summary and Future Directions

Human trials have consistently demonstrated that this compound is effective at engaging its target, the CRF1 receptor, and producing a measurable neuroendocrine effect: the dampening of the HPA axis response to a stressor. This is most clearly evidenced by the significant blunting of ACTH and cortisol release during the dex-CRF test.

Despite this clear biological activity, the translation of this neuroendocrine effect into clinical efficacy for conditions like major depressive disorder and alcohol dependence has not been successful in the trials conducted to date. This suggests that while HPA axis hyperactivity is implicated in the pathophysiology of these disorders, simple antagonism of the CRF1 receptor may not be sufficient to address the complex neurobiology underlying these conditions.

The success of the related compound, Crinecerfont, in treating Congenital Adrenal Hyperplasia highlights the potential of this drug class for disorders where CRF-mediated ACTH release is a primary driver of pathology. Future research may focus on identifying patient populations with specific HPA axis biomarker profiles who may be more likely to respond to CRF1 antagonist therapy or exploring the utility of these compounds in other stress-related disorders.

References

Methodological & Application

Verucerfont: In Vivo Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verucerfont (GSK-561,679) is a potent and selective, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1] CRF1 receptors are key mediators of the hypothalamic-pituitary-adrenal (HPA) axis and play a crucial role in the body's response to stress.[1] Dysregulation of the CRF system has been implicated in various stress-related disorders, including anxiety, depression, and substance abuse. This compound blocks the CRF1 receptor, thereby reducing the release of adrenocorticotropic hormone (ACTH) in response to chronic stress.[1] This document provides detailed in vivo experimental protocols for evaluating the efficacy of this compound in animal models and human subjects. It also presents quantitative data from preclinical and clinical studies and illustrates the underlying signaling pathways.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to and blocking the CRF1 receptor. This action inhibits the downstream signaling cascade initiated by the binding of corticotropin-releasing factor (CRF). The CRF1 receptor is a G-protein coupled receptor that, upon activation, can signal through multiple pathways, including the Gs/adenylyl cyclase/PKA, Gq/phospholipase C/PKC, and Gi/ERK/Akt pathways.[2][3] By antagonizing this receptor, this compound effectively dampens the stress-induced activation of the HPA axis, leading to reduced secretion of ACTH from the pituitary gland and consequently, decreased production of cortisol from the adrenal glands.

In Vivo Experimental Protocols

Adrenalectomized Rat Model for Assessing CRF1 Receptor Inhibition

This protocol is designed to evaluate the functional inhibition of the CRF1 receptor by this compound in vivo. Adrenalectomy removes the primary source of corticosterone, leading to a loss of negative feedback on the HPA axis and a marked increase in ACTH levels. This elevated ACTH level is driven by CRF and can be attenuated by a CRF1 receptor antagonist.

Experimental Workflow:

Caption: Workflow for the adrenalectomized rat experiment.

Methodology:

-

Animals: Male Sprague-Dawley rats (175-200 g) are housed for one week under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Adrenalectomy: Bilateral adrenalectomy is performed. Post-surgery, rats are provided with 0.9% saline to drink.

-

Catheter Implantation: Seven days after adrenalectomy, a catheter is implanted into the femoral vein for blood sampling.

-

Acclimatization: Four days after catheter implantation, rats are acclimated to individual opaque sampling cages for one hour.

-

Blood Sampling and Drug Administration:

-

A baseline blood sample (0.3 ml) is collected via the catheter. Blood volume is replaced with heparinized saline.

-

This compound (10 mg/kg) or vehicle (5% Cremaphor EL) is administered orally.

-

Subsequent blood samples (0.3 ml) are collected at 1, 2, 4, and 6 hours post-administration.

-

-

ACTH Measurement: Plasma is separated from blood samples by centrifugation and stored at -80°C until ACTH levels are measured using a commercial immunoassay kit.

Dexamethasone/CRF Test in Human Subjects

This protocol is used to assess the ability of this compound to blunt the HPA axis response to a CRF challenge in humans. Dexamethasone, a synthetic glucocorticoid, is administered to suppress endogenous cortisol production. Subsequently, CRF is administered to stimulate the pituitary, and the resulting ACTH and cortisol responses are measured.

Experimental Workflow:

Caption: Workflow for the dexamethasone/CRF test in humans.

Methodology:

-

Subject Population: Anxious, alcohol-dependent women (age 21-65 years).

-

Treatment Regimen: Subjects receive either this compound (350 mg per day) or placebo for three weeks following a one-week single-blind placebo lead-in.

-

Dexamethasone Administration: At 11:00 PM on day 28 of treatment, subjects are administered 1.5 mg of dexamethasone orally.

-

CRF Challenge (Day 29):

-

An intravenous catheter is inserted.

-

Pre-CRF challenge blood samples are collected.

-

A bolus of CRF (1 µg/kg) is administered intravenously.

-

Post-CRF blood samples are collected at specified intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes).

-

-

Hormone Measurement: Plasma is separated and stored at -80°C until ACTH and cortisol levels are measured using standard clinical assays.

Quantitative Data

The following tables summarize the quantitative effects of this compound and other CRF1 antagonists on key biomarkers of the HPA axis.

Table 1: Effect of this compound on Plasma ACTH in Adrenalectomized Rats

| Time Post-Dose (hours) | Vehicle (% of Baseline ACTH) | This compound (10 mg/kg) (% of Baseline ACTH) |

| 1 | ~100% | ~40% |

| 2 | ~100% | ~30% |

| 4 | ~100% | ~25% |

| 6 | ~100% | ~20% |

| Data are estimated from the graphical representation in Schwandt et al., 2016. |

Table 2: Effect of this compound on ACTH and Cortisol Response to Dexamethasone/CRF Challenge in Humans

| Parameter | Placebo Group | This compound Group (350 mg/day) |

| ACTH Response | Pronounced increase post-CRF | Markedly blunted response |

| Cortisol Response | Pronounced increase post-CRF | Markedly blunted response |

| Qualitative summary from Schwandt et al., 2016. The study reported a significant main effect of treatment on cortisol (p=0.005) and a significant treatment by time interaction for ACTH (p=0.03). |

Table 3: Efficacy of Crinecerfont (a CRF1 Antagonist) in Congenital Adrenal Hyperplasia (Phase 2 Study)

| Hormone | Median Percent Reduction from Baseline (100 mg twice daily) |

| ACTH | -66% |

| 17-Hydroxyprogesterone (17OHP) | -64% |

| Androstenedione | -64% |

| Data from a 14-day study in adults with 21-hydroxylase deficiency. |

Table 4: Efficacy of Crinecerfont in Congenital Adrenal Hyperplasia (Phase 3 Study)

| Endpoint | Placebo | Crinecerfont | p-value |

| Change in Glucocorticoid Dose at Week 24 | -10.3% | -27.3% | <0.001 |

| Patients Achieving a Physiologic Glucocorticoid Dose | 18% | 63% | <0.001 |

| Change in Androstenedione at Week 4 (ng/dL) | +45.5 | -299 | <0.001 |

| Data from a 24-week study in adults with congenital adrenal hyperplasia. |

Signaling Pathways

The binding of CRF to the CRF1 receptor initiates a cascade of intracellular signaling events. This compound, by blocking this initial step, prevents the activation of these downstream pathways.

CRF1 Receptor Signaling Cascade:

Caption: CRF1 receptor signaling pathways and the inhibitory action of this compound.

Downstream Effects of CRF1 Receptor Activation:

-

Gs/PKA Pathway: Activation of adenylyl cyclase leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which promotes the transcription of genes such as pro-opiomelanocortin (POMC), the precursor to ACTH.

-

Gq/PKC Pathway: Activation of phospholipase C (PLC) results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, and DAG activates Protein Kinase C (PKC). PKC can also influence downstream signaling, including the activation of the ERK/MAPK pathway.

-

Gi/ERK/Akt Pathway: The βγ subunits of Gi proteins can activate Src tyrosine kinase. Src, in turn, can lead to the transactivation of the epidermal growth factor receptor (EGFR) and the activation of the PI3K/Akt and ERK/MAPK signaling cascades. These pathways are involved in cell survival, proliferation, and plasticity.

Conclusion

This compound is a CRF1 receptor antagonist with demonstrated in vivo activity in both animal models and human subjects. The provided protocols offer detailed methodologies for assessing its pharmacological effects on the HPA axis. The quantitative data from studies with this compound and other CRF1 antagonists highlight their potential to modulate stress-related hormonal responses. The elucidation of the complex signaling pathways downstream of the CRF1 receptor provides a framework for understanding the molecular mechanisms of this compound's action and for the development of novel therapeutics targeting stress-related disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Verucerfont in Rodent Stress Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verucerfont (GSK-561,679) is a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] The CRF system, particularly the interaction between CRF and the CRF1 receptor, is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, which orchestrates the body's neuroendocrine, autonomic, and behavioral responses to stress.[3][4][5] Dysregulation of the HPA axis is implicated in the pathophysiology of various stress-related disorders. By blocking the CRF1 receptor, this compound inhibits the release of adrenocorticotropic hormone (ACTH), thereby attenuating the downstream stress response. This mechanism makes this compound a valuable tool for investigating the role of the CRF1 system in rodent models of stress, anxiety, and depression.

These application notes provide a summary of this compound dosage and administration in rodents, detailed experimental protocols for stress induction and behavioral analysis, and a visualization of the relevant signaling pathway.

Data Presentation: this compound and Other CRF1 Antagonist Dosages in Rodent Studies

The following table summarizes key quantitative data from rodent studies involving this compound and another notable CRF1 antagonist, crinecerfont, for comparative purposes.

| Compound | Species/Strain | Dosage | Administration Route | Vehicle | Stress Model | Key Findings |

| This compound | Sprague-Dawley Rat | 10 mg/kg | Oral (p.o.) | 5% Cremophor EL | Adrenalectomized (non-stress model) | Potently blocked HPA axis activation by inhibiting ACTH release. |

| Crinecerfont | BALB/cByJ Mouse | 20 mg/kg/day | Intraperitoneal (i.p.) | 5% DMSO, 5% Cremophor | Unpredictable Chronic Mild Stress (UCMS) | Improved HPA axis negative feedback sensitivity in chronically stressed mice. |

Signaling Pathway

This compound acts as a competitive antagonist at the CRF1 receptor, thereby blocking the downstream signaling cascade initiated by the binding of Corticotropin-Releasing Factor (CRF). This pathway is central to the activation of the HPA axis in response to stress.

Experimental Protocols

The following protocols provide a framework for conducting rodent stress studies with this compound. These are generalized protocols that should be adapted to specific research questions and institutional guidelines.

Experimental Workflow

Protocol 1: Chronic Unpredictable Mild Stress (CUMS) in Mice

This protocol is adapted from widely used CUMS procedures to induce a depression-like phenotype.

1. Animals and Housing:

-

Species: Male C57BL/6J mice (8-10 weeks old).

-

Housing: Single-housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide food and water ad libitum unless otherwise specified by a stressor.

-

Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the start of the experiment.

2. CUMS Procedure (4-7 weeks):

-

Apply a series of mild, unpredictable stressors daily. The sequence of stressors should be random to prevent habituation.

-

Example Stressors:

-

Cage Tilt: Tilt the home cage 45 degrees for 1-3 hours.

-

Wet Bedding: Dampen the bedding with water (approximately 100-200 ml) for 12-24 hours.

-

Stroboscopic Light: Expose mice to a flashing light (e.g., 1 Hz) for 30 minutes.

-

Reversed Light/Dark Cycle: Reverse the light/dark cycle for 24 hours.

-

Forced Swim: Place mice in a cylinder of water (23-25°C) for 5-10 minutes.

-

Restraint Stress: Place mice in a well-ventilated restraint tube for 30-60 minutes.

-

Social Stress: House the experimental mouse in a cage previously occupied by another mouse for 1-2 hours.

-

3. This compound Administration:

-

Dosage (suggested starting point): Based on data from other CRF1 antagonists, a dose in the range of 10-20 mg/kg can be a starting point for efficacy studies.

-

Route: Oral (p.o.) gavage or intraperitoneal (i.p.) injection.

-

Vehicle: 5% DMSO and 5% Cremophor in sterile saline for i.p. injection, or 5% Cremophor EL for oral gavage.

-